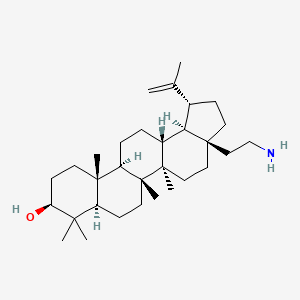

![molecular formula C34H59NO14 B3025797 (2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid CAS No. 1217481-36-1](/img/structure/B3025797.png)

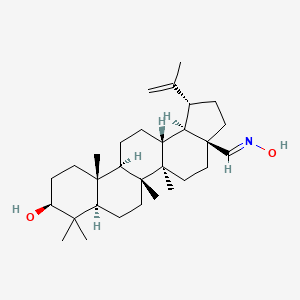

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fumonisin B2-13C34 est un analogue marqué à l'isotope 13C de la mycotoxine Fumonisin B2. Ce composé est produit par le champignon Fusarium moniliforme, que l'on trouve couramment dans diverses céréales. Fumonisin B2-13C34 est principalement utilisé comme étalon analytique pour un contrôle qualité précis des aliments et des aliments pour animaux .

Mécanisme D'action

Target of Action

Fumonisin B2 13C34, a mycotoxin produced by Fusarium moniliforme in various grains, primarily targets sphingosine N-acyltransferase , also known as ceramide synthase . Ceramide synthase plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are essential components of cell membranes and have various biological functions .

Mode of Action

Fumonisin B2 13C34 acts as a potent inhibitor of ceramide synthase . By binding to this enzyme, it disrupts the de novo sphingolipid biosynthesis . This disruption leads to changes in the cellular levels of various sphingolipids, which can affect numerous cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Fumonisin B2 13C34 is the sphingolipid metabolism pathway . By inhibiting ceramide synthase, Fumonisin B2 13C34 prevents the conversion of sphingosine to ceramide, a critical step in the sphingolipid biosynthesis pathway . This disruption can lead to downstream effects such as alterations in cell signaling, membrane structure, and cell function .

Pharmacokinetics

It is known that the compound is typically administered in a solution of acetonitrile and water . The impact of these properties on the bioavailability of Fumonisin B2 13C34 is currently unknown and would require further investigation.

Result of Action

The inhibition of ceramide synthase by Fumonisin B2 13C34 and the subsequent disruption of sphingolipid metabolism can lead to various molecular and cellular effects . These effects can include changes in cell signaling pathways, alterations in membrane structure and function, and potential toxicities in certain species .

Action Environment

The action of Fumonisin B2 13C34 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the efficacy of Fumonisin B2 13C34 as an inhibitor of ceramide synthase may be influenced by factors such as the concentration of the compound and the presence of other substances in the environment . However,

Analyse Biochimique

Biochemical Properties

Fumonisin B2 13C34 plays a significant role in disrupting sphingolipid metabolism. It is a potent inhibitor of sphingosine N-acyltransferase, also known as ceramide synthase. This enzyme is crucial for the de novo synthesis of sphingolipids, which are essential components of cell membranes and involved in signaling pathways. By inhibiting ceramide synthase, Fumonisin B2 13C34 disrupts the balance of sphingolipids, leading to an accumulation of sphinganine and a decrease in complex sphingolipids .

Cellular Effects

Fumonisin B2 13C34 has been shown to induce mitochondrial stress and mitophagy in human embryonic kidney cells (HEK293). This compound increases the production of reactive oxygen species, leading to mitochondrial membrane depolarization and a decrease in adenosine triphosphate levels. Additionally, Fumonisin B2 13C34 upregulates the expression of mitochondrial stress response proteins such as SIRT3, pNrf2, and PINK1, promoting mitophagy .

Molecular Mechanism

At the molecular level, Fumonisin B2 13C34 exerts its effects primarily through the inhibition of sphingosine N-acyltransferase. This inhibition disrupts the de novo biosynthesis of sphingolipids, leading to an imbalance in cellular sphingolipid levels. The accumulation of sphinganine and other sphingoid bases triggers a cascade of cellular stress responses, including the activation of stress-related proteins and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fumonisin B2 13C34 can vary over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to Fumonisin B2 13C34 can lead to sustained mitochondrial stress and mitophagy, indicating long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Fumonisin B2 13C34 in animal models are dose-dependent. At low doses, the compound may cause mild disruptions in sphingolipid metabolism without significant toxicity. At higher doses, Fumonisin B2 13C34 can induce severe toxicity, including hepatotoxicity, nephrotoxicity, and cytotoxicity. These effects are often accompanied by increased oxidative stress and apoptosis .

Metabolic Pathways

Fumonisin B2 13C34 is involved in the metabolic pathways of sphingolipid biosynthesis. It interacts with enzymes such as sphingosine N-acyltransferase, leading to the inhibition of ceramide synthesis. This disruption affects the overall metabolic flux of sphingolipids, resulting in altered levels of various sphingolipid metabolites .

Subcellular Localization

Fumonisin B2 13C34 is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on sphingosine N-acyltransferase. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function in disrupting sphingolipid metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du Fumonisin B2-13C34 implique l'incorporation d'isotopes lourds stables du carbone (13C) dans la structure moléculaire du Fumonisin B2. Ceci est généralement réalisé par synthèse chimique en utilisant des précurseurs marqués à l'isotope. Les conditions de réaction impliquent souvent l'utilisation d'acétonitrile et d'eau comme solvants, le produit final étant une solution claire adaptée à des fins analytiques .

Méthodes de production industrielle

La production industrielle du Fumonisin B2-13C34 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la culture de Fusarium moniliforme dans un environnement contrôlé pour produire du Fumonisin B2, qui est ensuite modifié chimiquement pour incorporer les isotopes 13C. Le produit final est purifié et standardisé pour une utilisation dans diverses applications analytiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Fumonisin B2-13C34 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, ce qui donne souvent la formation d'acides carboxyliques.

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, conduisant à la formation d'alcools ou d'amines.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, en utilisant souvent des réactifs comme les halogènes ou les groupes alkyles

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore ou le brome. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Fumonisin B2-13C34, tels que les acides carboxyliques, les alcools et les composés halogénés. Ces dérivés sont souvent utilisés dans des applications analytiques et de recherche supplémentaires .

Applications de la recherche scientifique

Le Fumonisin B2-13C34 présente un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon analytique pour l'étalonnage d'instruments comme la chromatographie liquide haute performance (CLHP) et la chromatographie en phase gazeuse (CPG).

Biologie : Employé dans les études sur le métabolisme des sphingolipides et l'inhibition de la sphingosine N-acyltransférase (céramide synthase).

Médecine : Investigé pour son rôle potentiel dans la perturbation de la biosynthèse de novo des sphingolipides, ce qui a des implications dans diverses maladies.

Industrie : Utilisé dans le contrôle qualité des produits alimentaires et des aliments pour animaux afin d'assurer la sécurité et la conformité aux normes réglementaires .

Mécanisme d'action

Le Fumonisin B2-13C34 exerce ses effets en inhibant la sphingosine N-acyltransférase (céramide synthase), une enzyme impliquée dans la biosynthèse des sphingolipides. Cette inhibition perturbe la synthèse de novo des sphingolipides, conduisant à l'accumulation de sphinganine et d'autres bases sphingoïdes. Ces perturbations peuvent affecter l'intégrité de la membrane cellulaire et les voies de signalisation, contribuant aux effets toxiques du composé .

Applications De Recherche Scientifique

Fumonisin B2-13C34 has a wide range of scientific research applications, including:

Chemistry: Used as an analytical standard for the calibration of instruments like high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Biology: Employed in studies of sphingolipid metabolism and the inhibition of sphingosine N-acyltransferase (ceramide synthase).

Medicine: Investigated for its potential role in disrupting de novo sphingolipid biosynthesis, which has implications in various diseases.

Industry: Utilized in the quality control of food and feed products to ensure safety and compliance with regulatory standards .

Comparaison Avec Des Composés Similaires

Composés similaires

Fumonisin B1-13C34 : Un autre analogue marqué à l'isotope 13C d'une mycotoxine produite par Fusarium moniliforme.

Fumonisin B3-13C34 : Semblable au Fumonisin B2-13C34, ce composé est utilisé comme étalon analytique et a des effets inhibiteurs similaires sur la sphingosine N-acyltransférase.

Unicité

Le Fumonisin B2-13C34 est unique en son marquage isotopique spécifique, ce qui permet une quantification précise et un suivi dans les applications analytiques. Ses effets inhibiteurs sur la sphingosine N-acyltransférase en font un outil précieux pour étudier le métabolisme des sphingolipides et les maladies associées .

Propriétés

Numéro CAS |

1217481-36-1 |

|---|---|

Formule moléculaire |

C34H59NO14 |

Poids moléculaire |

739.58 g/mol |

Nom IUPAC |

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |

Clé InChI |

UXDPXZQHTDAXOZ-BMUNAYDHSA-N |

SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

SMILES isomérique |

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O |

SMILES canonique |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)